molecular formula C6HF6N B1334244 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine CAS No. 84940-46-5

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Cat. No. B1334244
CAS RN: 84940-46-5
M. Wt: 201.07 g/mol
InChI Key: DODFHNWFNCGXOW-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative, which is a class of compounds known for their utility in various chemical applications, including the synthesis of pesticides and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated pyridine compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods. One strategy involves the C-F bond cleavage of anionically activated fluoroalkyl groups to produce poly-substituted pyridines, as described in a paper discussing the synthesis of 3-H, 3-F, and 3-trifluoromethyl pyridines . Another approach is the Hofmann degradation followed by oxidative chlorination and diazotization-alcoholysis, which was used to synthesize a chloro-trifluoroethoxy pyridine derivative . These methods highlight the versatility and adaptability of synthetic routes for creating complex fluorinated pyridines.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be characterized using various spectroscopic techniques. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized using FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT were employed to predict molecular structural parameters and vibrational frequencies, which were then compared with experimental data . These techniques are essential for confirming the structure of synthesized compounds and for understanding their electronic properties.

Chemical Reactions Analysis

Fluorinated pyridines can participate in a variety of chemical reactions. For example, 4-trifluoromethyl-1,3-oxazin-6-ones were found to undergo [4+2] cycloadditions with electron-poor dienophiles to yield new 2-trifluoromethyl pyridines with excellent regioselectivity . This demonstrates the reactivity of fluorinated pyridines in cycloaddition reactions, which is a valuable transformation in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique binding interactions, as seen in the formation of hypervalent complexes between trifluorosilanes and pyridines through intermolecular Si...N interactions . The binding constants measured for these complexes indicate the strength of these interactions, which can be modulated by factors such as the electron density of the nitrogen atom and the temperature . Additionally, the presence of fluorine can affect the antimicrobial activities of these compounds, as well as their interaction with DNA .

Scientific Research Applications

Metalation and Functionalization

The trifluoromethyl-substituted pyridines, including variants like 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, have been studied for their selective metalation and subsequent functionalization. For instance, 2-(trifluoromethyl)pyridine can be metalated and carboxylated or otherwise functionalized at different positions depending on the reagent used. This research shows the potential for creating various pyridinecarboxylic acids and quinolinecarboxylic acids regioisomerically uncontaminated and in a straightforward manner (Schlosser & Marull, 2003).

Synthesis in Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, a similar derivative, is extensively used in synthesizing pesticides. The review of its synthesis processes highlights its significance in the agricultural sector (Lu Xin-xin, 2006).

Functionalization for Life-Sciences Research

The creation of new and highly important building blocks for life-sciences-oriented research has been achieved through the regioselective functionalization of (trifluoromethoxy)pyridines. This includes the first synthesis and X-ray crystallographic structure determinations of such pyridines (Manteau et al., 2010).

Synthesis of Pyrones and Pyridine Derivatives

In the field of organic chemistry, the synthesis of 2,6-bis(trifluoromethyl)-4-pyrones and their conversion to corresponding pyridine derivatives have been explored. This demonstrates the versatility of trifluoromethyl-substituted compounds in synthesizing complex organic structures (Babu & Pozzo, 1991).

[4+2] Cycloadditions to Create New Pyridines

The use of 4-trifluoromethyl-1,3-oxazin-6-ones in Diels-Alder cycloadditions to create new 2-trifluoromethyl pyridines is another significant application. This process demonstrates excellent regioselectivity and offers pathways for further transformations (Evariste et al., 1993).

Preparation of Triarylpyridine Derivatives

Triarylpyridines, which have a wide range of biological and pharmaceutical properties, can be synthesized through new methods involving trifluoromethyl-substituted pyridines. These methods offer an insight into the utility of such compounds in developing biologically active substances (Maleki, 2015).

Safety and Hazards

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,3,6-trifluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFHNWFNCGXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382336
Record name 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84940-46-5
Record name 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine
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